molecular formula C8H7N3O B12949911 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B12949911
M. Wt: 161.16 g/mol
InChI Key: QSGMCSZSYHDEOO-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and scalable reaction conditions. Safety and impurity control are critical aspects of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts by inhibiting viral RNA polymerase, thereby preventing the replication of the virus. The triazine ring system is crucial for its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile building block in drug synthesis .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-6-9-4-7-2-3-8(5-12)11(7)10-6/h2-5H,1H3

InChI Key

QSGMCSZSYHDEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2C=O)C=N1

Origin of Product

United States

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